4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
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Description
4-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23Cl2N3O3S2 and its molecular weight is 500.45. The purity is usually 95%.
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Scientific Research Applications
Novel Sulfonamide Synthesis and Applications
- Research has explored the synthesis of novel [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This underscores the dual role of the primary sulfonamide functionality in enabling ring construction and acting as a prosthetic group for enzyme inhibition (Sapegin et al., 2018).
- Another study designed and synthesized N-ethyl-N-methylbenzenesulfonamide derivatives with significant antimicrobial and antiproliferative activities, highlighting the versatility of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).
Sulfonamide Derivatives in Drug Discovery
- Sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against various human cell lines, illustrating their potential as anticancer agents. Compounds with specific moieties exhibited potent cytotoxic activities, suggesting their suitability for further drug development (Gul et al., 2016).
- In the realm of carbonic anhydrase inhibition, a study reported the synthesis of benzolamide analogues derivatized as esters or amides. These new derivatives showed low nanomolar affinity for carbonic anhydrase isozymes and were effective as topical antiglaucoma agents, indicating the therapeutic potential of sulfonamide modifications (Casini et al., 2003).
properties
IUPAC Name |
4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S2/c1-3-25(4-2)31(28,29)17-8-6-16(7-9-17)20(27)26-12-11-24-21(26)30-14-15-5-10-18(22)19(23)13-15/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPAJJVLQVBCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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